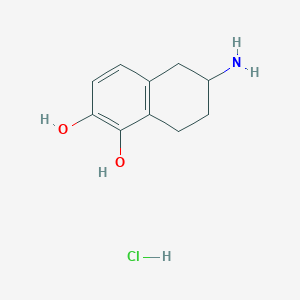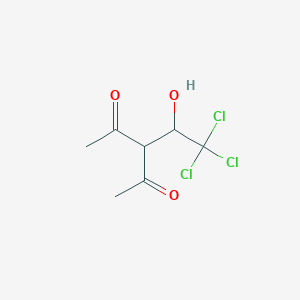
1,1'-(3,3-Dimethoxypropane-1,1-diyl)dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(3,3-Dimethoxypropane-1,1-diyl)dibenzene is an organic compound characterized by its unique structure, which includes two benzene rings connected by a 3,3-dimethoxypropane bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(3,3-Dimethoxypropane-1,1-diyl)dibenzene typically involves the reaction of benzene derivatives with 3,3-dimethoxypropane under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where benzene reacts with 3,3-dimethoxypropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of 1,1’-(3,3-Dimethoxypropane-1,1-diyl)dibenzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions: 1,1’-(3,3-Dimethoxypropane-1,1-diyl)dibenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings undergo substitution with various electrophiles, such as halogens or nitro groups, in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halogens, nitro compounds, Lewis acid catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted benzene derivatives.
科学研究应用
1,1’-(3,3-Dimethoxypropane-1,1-diyl)dibenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecular structures.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 1,1’-(3,3-Dimethoxypropane-1,1-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activity, alteration of cellular signaling pathways, and induction of specific biological responses.
相似化合物的比较
- 1,1’-(3-Chloro-1-propene-1,1-diyl)dibenzene
- 1,1’-(1,3,3-trimethylprop-1-ene-1,3-diyl)dibenzene
- 1,1’-(1-propene-1,3-diyl)dibenzene
Comparison: 1,1’-(3,3-Dimethoxypropane-1,1-diyl)dibenzene is unique due to its dimethoxypropane bridge, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of methoxy groups enhances its solubility in organic solvents and influences its reactivity in substitution and oxidation reactions. In contrast, compounds like 1,1’-(3-Chloro-1-propene-1,1-diyl)dibenzene have different substituents that affect their chemical behavior and applications.
属性
CAS 编号 |
52108-30-2 |
|---|---|
分子式 |
C17H20O2 |
分子量 |
256.34 g/mol |
IUPAC 名称 |
(3,3-dimethoxy-1-phenylpropyl)benzene |
InChI |
InChI=1S/C17H20O2/c1-18-17(19-2)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17H,13H2,1-2H3 |
InChI 键 |
OXFWMZFKIRUMQP-UHFFFAOYSA-N |
规范 SMILES |
COC(CC(C1=CC=CC=C1)C2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


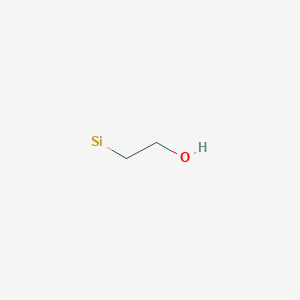
![7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14641392.png)
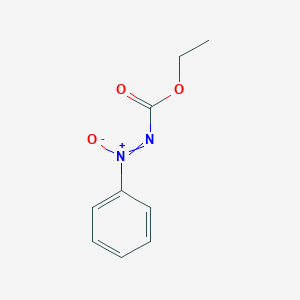

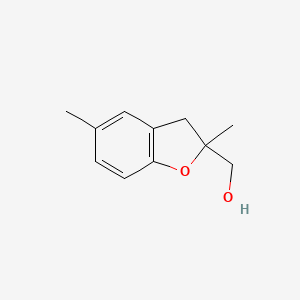

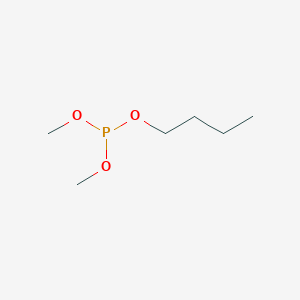
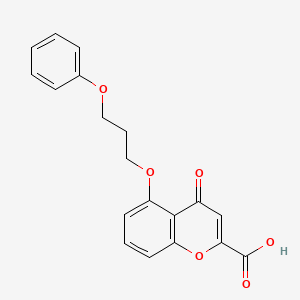
![2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14641438.png)
![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)
![1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium](/img/structure/B14641445.png)

